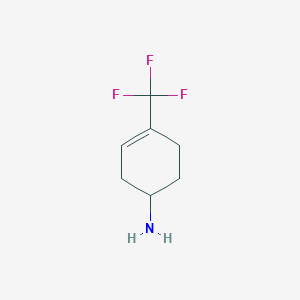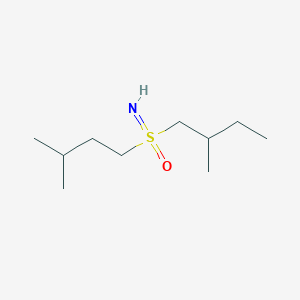![molecular formula C10H17N3O2 B13262384 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13262384.png)
3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a methyloxolan ring and a propan-2-yl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyloxolan-2-ylamine with an isopropyl-substituted hydrazine derivative can lead to the formation of the desired triazole compound. The reaction typically requires the use of a suitable solvent, such as ethanol or acetonitrile, and may be catalyzed by an acid or base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents. Purification steps, such as crystallization or chromatography, are also crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.
Scientific Research Applications
3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Chemical Biology: It can be used as a probe or tool compound to study biological processes and molecular interactions.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other valuable compounds or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and selectivity. The methyloxolan and propan-2-yl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(ethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(butyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Uniqueness
The uniqueness of 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific substitution pattern. The presence of the methyloxolan ring and the propan-2-yl group imparts distinct physicochemical properties, such as solubility, stability, and reactivity. These features can influence the compound’s biological activity and make it a valuable scaffold for the development of new molecules with desired properties.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[(2S,3R)-3-methyloxolan-2-yl]-4-propan-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H17N3O2/c1-6(2)13-9(11-12-10(13)14)8-7(3)4-5-15-8/h6-8H,4-5H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
InChI Key |
IEZDNLQRENWHCC-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]1C2=NNC(=O)N2C(C)C |
Canonical SMILES |
CC1CCOC1C2=NNC(=O)N2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine](/img/structure/B13262302.png)
![Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate](/img/structure/B13262303.png)

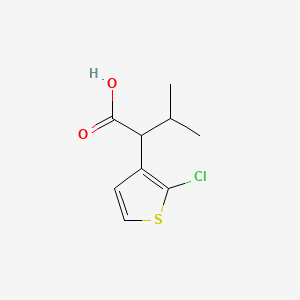
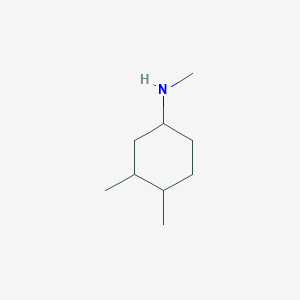
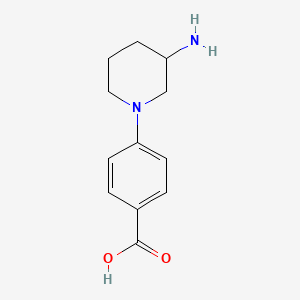
![5-(Pyrrolidin-1-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13262350.png)
![2-[1-Methyl-4-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B13262355.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13262362.png)
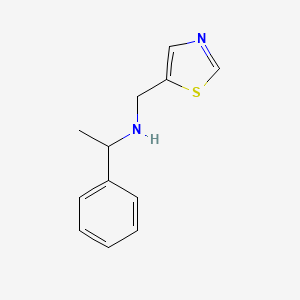

![2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13262385.png)
